molecular formula C18H12O3 B145948 2-(1-Naphthoyl)benzoic acid CAS No. 5018-87-1

2-(1-Naphthoyl)benzoic acid

Cat. No. B145948
CAS RN: 5018-87-1
M. Wt: 276.3 g/mol
InChI Key: OXCYAVHGYGKEJY-UHFFFAOYSA-N
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Description

2-(1-Naphthoyl)benzoic acid is a compound that can be associated with naphthalene derivatives, which are of significant interest due to their diverse applications in materials science and organic synthesis. The compound is related to 1-naphthoic acid and 2-naphthoic acid, both of which have been studied for their structural properties and dissociation behaviors in various media .

Synthesis Analysis

The synthesis of related naphthalene derivatives has been achieved through various methods. One approach involves the benzannulation of enamines with alkynes mediated by hypervalent iodine(III) and BF3·Et2O, which allows for the synthesis of functionalized 1-amino-2-naphthalenecarboxylic acid derivatives under mild conditions without heavy metals . Another method includes the Heck-mediated synthesis, which can be used to create 2-styrylbenzoic acid methyl esters, a precursor to naphtho[2,1-f]isoquinolines . Additionally, a Rhodium-catalyzed [2+1+2+1] cycloaddition of benzoic acids with diynes has been reported to produce fused naphthalenes .

Molecular Structure Analysis

The molecular structure of naphthoic acids has been redetermined to understand the degree of disorder in the carboxylic acid groups. For instance, 1-naphthoic acid exhibits a completely ordered structure, while 2-naphthoic acid shows significant disorder, particularly in the positioning of the acid hydrogen atom . These findings are crucial for understanding the structural aspects of related compounds like 2-(1-Naphthoyl)benzoic acid.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives can be complex, as seen in the synthesis of organotin(IV) complexes with 2-(N-naphthylamido)benzoic acid, which exhibit cytotoxicity and antimicrobial activities . Additionally, triorganotin(IV) esters of related compounds demonstrate monomeric behavior in solution and can form dimeric structures with interesting coordination geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For example, metal salts of 2-[(1-hydroxy-2-naphthalenyl)carbonyl]-benzoic acid have been identified as effective photostabilizers against free radical photo-oxidation, showcasing the importance of the naphthalene moiety in enhancing the stability of materials . The dissociation constants of naphthoic acids in non-aqueous media have also been studied, providing insights into the acid-base behavior of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complexes and Cytotoxicity Evaluation : 2-(N-naphthylamido)benzoic acid, synthesized by reacting phthalic anhydride with naphthylamine, was used to create organotin(IV) complexes. These complexes were studied for their cytotoxicity against brine shrimp larvae and antimicrobial activities against various bacteria and fungi. The antimicrobial activities indicated that species with tetrahedral geometry in solution exhibited more toxicity (Shahid et al., 2009).

  • Chemiluminescence Dye Synthesis : 2-α-naphthoyl benzoic acid was used as an intermediate in the synthesis of chemiluminescence dyes. This compound was obtained from phthalic anhydride and naphthalene and further processed to synthesize the title compound in a one-step route, highlighting its utility in chemical synthesis (Li Cheng-zhi, 2005).

  • Development of Anticancer Compounds : 1,4-Dihydroxy-2-naphthoic acid, a derivative, served as a substrate for synthesizing benzo[g]isochromene-5,10-diones, which exhibited cytotoxic activity against different cancer cell lines. This showcases the potential of derivatives in the development of anticancer agents (Tuyet Anh Dang Thi et al., 2015).

  • Synthesis of Bioactive Derivatives : 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was synthesized and characterized, further emphasizing the compound's relevance in the synthesis of bioactive molecules (Liu Yu-long, 2006).

Environmental and Analytical Applications

  • Impact on Contaminant Degradation : The compound's derivatives were investigated for their influence on the degradation efficiency of organic contaminants in saline waters. This research highlights the potential role of these derivatives in environmental remediation processes (Yi Yang et al., 2014).

  • Luminescent Lanthanide Complexes : The photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes were studied, uncovering the effective energy-transfer pathway in luminescent lanthanide complexes. This research contributes to the understanding of the compound's utility in the development of luminescent materials (Yong Hee Kim et al., 2006).

Anticancer and Antileishmanial Activities

  • Anticancer Activity : Derivatives of the compound were synthesized and screened for their bioactivity, including cytotoxicity against cervical cancer cell lines and antioxidant activity. The results indicate the potential of these derivatives in anticancer therapy (Palanichamy Santhosh Kumar et al., 2019).

  • Anti-Leishmanial Activity : Bismuth(III) complexes of the compound and its derivatives were synthesized and evaluated for their anti-Leishmanial activity against the parasite Leishmania major. This research contributes to the understanding of the compound's potential in treating Leishmaniasis (P. Andrews et al., 2011).

properties

IUPAC Name

2-(naphthalene-1-carbonyl)benzoic acid
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InChI

InChI=1S/C18H12O3/c19-17(15-9-3-4-10-16(15)18(20)21)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXCYAVHGYGKEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063679
Record name Benzoic acid, 2-(1-naphthalenylcarbonyl)-
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(1-Naphthoyl)benzoic acid

CAS RN

5018-87-1
Record name 2-(1-Naphthalenylcarbonyl)benzoic acid
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Record name Benzoic acid, 2-(1-naphthalenylcarbonyl)-
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Record name 2-(1-Naphthoyl)benzoic acid
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Record name Benzoic acid, 2-(1-naphthalenylcarbonyl)-
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Record name Benzoic acid, 2-(1-naphthalenylcarbonyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
X Gu, H Li, B Shan, Z Liu, Q Miao - Organic letters, 2017 - ACS Publications
Tetrabenzo[7]circulene, a new member of aromatic saddles, was conveniently synthesized from 2-(1-naphthoyl)benzoic acid with the seven-membered ring constructed at an early …
Number of citations: 66 pubs.acs.org
MS Newman, R Kannan - The Journal of Organic Chemistry, 1979 - ACS Publications
5-Fluoro-3-(2-naphthyl) phthalide (9) and 5-fluoro-3-(l-naphthyl) phthalide (16) were synthesized by condensation of 2-(4-fluoro-2-lithiophenyl)-4, 4-dimethyl-2-oxazoline with 2-and 1-…
Number of citations: 35 pubs.acs.org
GM Badger - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
(1.)(11.)/(IV.) is metabolised to a dihydroxy-derivative which differs from that obtained from mice and rats. This compound has not yet been identified, although several of the 55 possible …
Number of citations: 5 pubs.rsc.org
MS Newman, S Blum - The Journal of Organic Chemistry, 1964 - ACS Publications
A compound previously believed to be 8-fluoro-10-methyl-l, 2-benzanthracene3 has been shown to be 5-fluoro-9-methyl-l, 2-benzanthracene. The syntheses of 5-fluoro-10-methyl-1, 2-…
Number of citations: 8 pubs.acs.org
MS Newman, VK Khanna - The Journal of Organic Chemistry, 1975 - ACS Publications
over toward the cis form (2), because the C-6 signal always appears at a lower field (~< 5 51.4, as shown above), when the system exists in the trans-quinolizidine form. It seems that the …
Number of citations: 6 pubs.acs.org
FU Ahmed - 1975 - shareok.org
I express my deep sense of gratitude to Dr. EJ Eisenbraun for his guidance, encouragement, and counsel throughout the course of my graduate studies and this investigation. I am also …
Number of citations: 2 shareok.org
WH Pirkle, TJ Sowin - The Journal of Organic Chemistry, 1987 - ACS Publications
Representative members of a series of chiral type 1 phthalides were converted with Lawesson’s reagent to the corresponding thionophthalides. On treatment with any of several …
Number of citations: 22 pubs.acs.org
I Agranat, T Mala'bi - Structural Chemistry, 2020 - Springer
A retrospective review of reversibility revealed in Friedel–Crafts acyl rearrangements of polycyclic aromatic ketones derived from the polycyclic aromatic hydrocarbons naphthalene, …
Number of citations: 1 link.springer.com
C Cerchia, R Nasso, M Mori, S Villa… - Journal of Medicinal …, 2019 - ACS Publications
CDC25 phosphatases play a critical role in the regulation of the cell cycle and thus represent attractive cancer therapeutic targets. We previously discovered the 4-(2-carboxybenzoyl)…
Number of citations: 17 pubs.acs.org
GF Katekar, JF Navé, AE Geissler - Plant Physiology, 1981 - academic.oup.com
Certain members of the phytotropin class of auxin transport inhibitors are shown to bind with high affinity to the known naphthylphthalamic acid binding sites in maize (Zea mays) …
Number of citations: 39 academic.oup.com

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